molecular formula C25H24N2O4 B3676393 4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-ethoxyphenol

4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-ethoxyphenol

Cat. No. B3676393
M. Wt: 416.5 g/mol
InChI Key: ODRNHMQHPXJNEH-UHFFFAOYSA-N
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Description

“4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-ethoxyphenol” is a complex organic compound. It is related to the class of compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of similar compounds often involves the aldol condensation reaction, a key reaction in organic synthesis that involves the reaction of two carbonyl compounds to form a new β-hydroxy carbonyl compound . This reaction can be performed under acid- or base-catalyzed conditions, and usually results in the formation of an α,β-unsaturated carbonyl compound .

Scientific Research Applications

Corrosion Inhibition

One of the notable applications of imidazole derivatives, including 4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-ethoxyphenol (referred to as IM1), is in the field of corrosion inhibition. IM1 has been found to exhibit significant corrosion inhibition efficiency, up to 96%, on mild steel in acidic solutions. This high efficiency is attributed to the strong adsorption of the imidazole molecules, following the Langmuir model. Additionally, the presence of a hydroxyl group in IM1 enhances its corrosion inhibition capabilities compared to other imidazoles (Prashanth et al., 2021).

Electronic/Substituents Influence

Studies on imidazole-based compounds, including those similar to 4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-ethoxyphenol, reveal insights into the electronic and substituent influences on the imidazole ring's donor-acceptor capacities. These influences are crucial in understanding the electron density push towards the 2-position of the imidazole ring, which is important for enhancing the N-base donor strengths of these compounds (Eseola et al., 2012).

Chromotropic Properties

Imidazole derivatives, including those structurally similar to 4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-ethoxyphenol, exhibit chromotropic properties. These properties aredemonstrated through their color changes upon different treatments like trituration, heating, or using different solvents for crystallization. These color changes are often a result of the removal or addition of guest molecules in their structure, indicating potential applications in the development of materials with responsive color-changing properties (Fridman, Speiser, & Kaftory, 2006).

Antimicrobial Evaluation

Another significant application is in the field of antimicrobial agents. Compounds structurally similar to 4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-ethoxyphenol have been synthesized and tested for their antimicrobial properties. Studies have shown that these compounds exhibit significant in-vitro antibacterial and antifungal activities, indicating their potential as effective antimicrobial agents (Khanage, Mohite, & Pandhare, 2020).

Polymer Material Applications

Imidazole derivatives are also used in the synthesis of novel poly(amide-ether)s. These materials, which incorporate imidazole pendants, demonstrate intriguing physical and optical properties, including fluorescence emission in solution and solid-state. This suggests potential applications in areas such as material sciences and optoelectronics (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).

properties

IUPAC Name

4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]-2-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-4-31-22-15-18(9-14-21(22)28)25-26-23(16-5-10-19(29-2)11-6-16)24(27-25)17-7-12-20(30-3)13-8-17/h5-15,28H,4H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRNHMQHPXJNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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